Guanosine-2'-monophosphate
Overview
Description
Guanosine-2’-monophosphate is a guanine nucleotide containing one phosphate group . It is necessary for the maintenance of important intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins .
Synthesis Analysis
In bacteria, guaA encodes guanosine monophosphate synthetase that confers an ability to biosynthesize guanine nucleotides de novo . The overall reaction involves the condensation between the exocyclic amine of guanosine nucleotide with 3- [(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by reduction using sodium cyanoborohydride to furnish the corresponding N2 -modified guanosine nucleotide .Molecular Structure Analysis
Guanosine-2’-monophosphate self-assembles into nanoscale cylinders consisting of hydrogen-bonded G-quartet disks, which are stacked on top of one another . These self-assemblies describe the basic structural motif of G-quadruplexes formed by, e.g., telomeric DNA sequences .Chemical Reactions Analysis
Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets and virtually infinite linear ribbons — that endows them with a considerable functional versatility .Scientific Research Applications
Supramolecular Hydrogels : Guanosine 5'-monophosphate (5'-GMP) can form supramolecular structures, including fluorescent hydrogels, which have potential applications in biocompatible materials and antitumor drug design (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).
Retinal Photoreceptor Degeneration : Elevated levels of cyclic guanosine monophosphate in retinal photoreceptor cells are linked to their degeneration, suggesting a role in metabolic or functional imbalances (Farber & Lolley, 1974).
Ovarian Tissue Culture : The cGMP analogue, 8-bromo-guanosine 3',5'-cyclic monophosphate, has shown benefits in enhancing follicle growth and survival in human ovarian tissue culture, indicating its potential in reproductive biology (Scott, Zhang, & Hovatta, 2004).
Cardioprotection : Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors are being explored for their therapeutic potential in various cardiac conditions, including myocardial infarction and heart failure (Kukreja, Salloum, & Das, 2012).
Photoreceptor Cells Degeneration : The accumulation of cyclic guanosine monophosphate in photoreceptor cells can cause their selective degeneration, suggesting a link with genetic eye diseases (Lolley, Farber, Rayborn, & Hollyfield, 1977).
Hybrid Hydrogels : Guanosine-5'-monophosphate can form hybrid hydrogels when combined with polyamines, which could be used in creating smart materials and antitumor drugs (Belda et al., 2017).
Mechanism of Action
Guanosine-2’-monophosphate has a major role in invasion and tumorigenicity of cells derived from either BRAF V600E or NRAS Q61R human metastatic melanomas . In the central nervous system (CNS), Guanosine-2’-monophosphate acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation and survival .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFIAZWCCBCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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